3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a bromine atom, an isopropoxy group, and a dioxaborolane moiety attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Isopropoxylation: The addition of an isopropoxy group to the pyridine ring.
Dioxaborolane Formation: The attachment of the dioxaborolane moiety to the pyridine ring.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and dioxaborolane moiety are particularly reactive, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 3-Bromo-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C14H21BBrNO3 |
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Molecular Weight |
342.04 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BBrNO3/c1-9(2)18-12-11(16)7-10(8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |
InChI Key |
IRUSNIJYGQLMEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)Br |
Origin of Product |
United States |
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